2alpha-Methylcortisone

Description

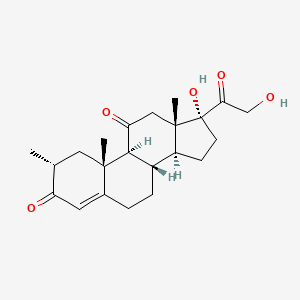

Structure

3D Structure

Properties

CAS No. |

3836-19-9 |

|---|---|

Molecular Formula |

C22H30O5 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

(2R,8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-2,10,13-trimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C22H30O5/c1-12-9-20(2)13(8-16(12)24)4-5-14-15-6-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20/h8,12,14-15,19,23,27H,4-7,9-11H2,1-3H3/t12-,14+,15+,19-,20+,21+,22+/m1/s1 |

InChI Key |

OIGPMJCLTDSPPN-QQVOSXMISA-N |

SMILES |

CC1CC2(C3C(CCC2=CC1=O)C4CCC(C4(CC3=O)C)(C(=O)CO)O)C |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@@H]3[C@@H](CCC2=CC1=O)[C@@H]4CC[C@@]([C@]4(CC3=O)C)(C(=O)CO)O)C |

Canonical SMILES |

CC1CC2(C3C(CCC2=CC1=O)C4CCC(C4(CC3=O)C)(C(=O)CO)O)C |

Other CAS No. |

3836-19-9 |

Synonyms |

2-methylcortisone 2alpha-methylcortisone |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Considerations of 2alpha Methylcortisone

Retrosynthetic Analysis and Synthetic Routes to the 2alpha-Methylcortisone Scaffold

The synthesis of this compound is a multi-step process that builds upon the foundational chemistry of steroid synthesis. A retrosynthetic analysis helps to deconstruct the target molecule into simpler, more readily available starting materials.

Key Precursors and Starting Materials for Steroid Derivatization

The journey to this compound begins with common steroid precursors, which are typically derived from natural sources or through total synthesis. These precursors provide the essential tetracyclic core structure of the molecule.

A retrosynthetic approach to this compound would logically disconnect the 2alpha-methyl group, suggesting a late-stage introduction onto a cortisone (B1669442) or a protected cortisone derivative. The cortisone scaffold itself can be traced back to more fundamental steroid building blocks. Key precursors in the synthesis of corticosteroids like cortisone include:

Progesterone: This steroid hormone serves as a crucial intermediate. A significant breakthrough in cortisone synthesis was the discovery of microbial hydroxylation, where microorganisms like Rhizopus can introduce a hydroxyl group at the C-11 position of progesterone, a key step towards cortisone. Current time information in Bangalore, IN.

Diosgenin (B1670711): A steroidal sapogenin extracted from plants, diosgenin has historically been a primary starting material for the commercial production of various steroid hormones, including cortisone. rsc.org Chemical degradation of the diosgenin side chain yields a 16-dehydropregnenolone (B108158) acetate (B1210297) intermediate, which can be further elaborated. rsc.org

Hecogenin: Another plant-derived sapogenin, hecogenin, which possesses a 12-keto group, has also been utilized as a starting material for cortisone synthesis.

The general steroid biosynthesis pathway starts from cholesterol, which is converted to pregnenolone (B344588), a common precursor for all steroid hormones. rsc.org From pregnenolone, a series of enzymatic or chemical steps lead to cortisone. rsc.orgnih.gov

The following table summarizes key precursors for cortisone synthesis.

| Precursor | Source/Type | Significance in Cortisone Synthesis |

|---|---|---|

| Progesterone | Steroid Hormone | A key intermediate for C-11 hydroxylation. Current time information in Bangalore, IN. |

| Diosgenin | Plant Sapogenin | A primary starting material for commercial synthesis. rsc.org |

| Hecogenin | Plant Sapogenin | An alternative starting material with a C-12 keto group. |

| Pregnenolone | Steroid Hormone | A central precursor in steroid biosynthesis. rsc.org |

Stereoselective Introduction of the 2alpha-Methyl Group

The introduction of the methyl group at the C-2 position with the desired alpha stereochemistry is a critical step in the synthesis of this compound. This is typically achieved through conjugate addition to an α,β-unsaturated ketone system in the A-ring of the steroid.

A common strategy involves the creation of a double bond between C-1 and C-2 (a Δ¹-enone system) in a suitable cortisone precursor. The conjugate addition of a methyl group using an organometallic reagent, such as a methyl Grignard reagent (CH₃MgI) or an organocuprate, can then be employed. The stereochemical outcome of this addition is influenced by several factors, including the nature of the reagent, the solvent, and the steric environment of the steroid nucleus.

For instance, the synthesis of 1α-methylcortisone has been achieved via the conjugate addition of methylmagnesium iodide to a 17α,20;20,21-bismethylenedioxy-1,5-pregnadiene-3,11-dione intermediate. cdnsciencepub.com A similar approach can be envisioned for the synthesis of the 2alpha-isomer, starting from a Δ¹,⁴-dien-3-one precursor. The presence of the Δ⁴ double bond directs the incoming nucleophile to the C-2 position. The stereoselectivity, favoring the alpha-face, is often directed by the steric hindrance of the angular methyl group at C-10.

Synthesis of Cortisone Derivatives and Related Analogs

The synthesis of this compound is part of a broader field focused on creating cortisone derivatives with potentially improved therapeutic profiles. The modification of the cortisone scaffold at various positions has been extensively explored. For example, the synthesis of various methyl-substituted steroid hormones has been reported, often employing stereoselective 1,6-conjugate addition reactions. researchgate.net

The synthesis of 2alpha-methylated corticosteroids involves protecting reactive functional groups, such as the C-17 and C-21 hydroxyl groups and the C-20 ketone, before performing the methylation step. After the introduction of the 2alpha-methyl group, these protecting groups are removed to yield the final product. The development of robust protecting group strategies is therefore essential for the successful synthesis of these complex molecules.

Advanced Synthetic Methodologies

Modern organic synthesis offers a range of sophisticated techniques to address the challenges of selectivity and efficiency in the preparation of complex molecules like this compound.

Chemo- and Regioselective Transformations

The synthesis of this compound requires a high degree of chemo- and regioselectivity due to the presence of multiple reactive sites in the steroid nucleus. For instance, selective oxidation, reduction, and alkylation reactions must be carefully controlled.

Chemoenzymatic strategies have emerged as powerful tools in steroid synthesis. acs.org Enzymes can catalyze reactions with high specificity under mild conditions, often avoiding the need for complex protection-deprotection sequences. For example, P450 monooxygenases can be engineered to perform site-specific hydroxylations on the steroid core. acs.org While not directly applied to 2alpha-methylation, this highlights the potential of biocatalysis in achieving selective transformations.

The development of methods for the chemo- and regioselective functionalization of complex natural products is an active area of research. researchgate.net These methodologies can be applied to advanced intermediates in the synthesis of this compound to introduce further modifications or to improve the efficiency of existing steps.

Development of Novel Catalytic Systems for Steroid Modification

The development of novel catalytic systems is crucial for advancing the synthesis of modified steroids. This includes both homogeneous and heterogeneous catalysts, as well as biocatalysts.

In the context of introducing the 2alpha-methyl group, research into new catalytic systems for conjugate addition reactions is highly relevant. For example, copper-catalyzed reactions are known to be effective for the 1,4-addition of organometallic reagents to enones. researchgate.net The development of chiral ligands for these catalysts could further enhance the stereoselectivity of the methylation step.

Enzymatic approaches are also being explored for steroid methylation. While protein methylation is a well-known biological process, the use of methyltransferases for the specific C-methylation of the steroid scaffold is an emerging area. nih.gov Recent research has identified methyltransferases from microorganisms that can catalyze the methylation of steroid-like molecules, offering a potential future route for the synthesis of compounds like this compound. rsc.org

Green Chemistry Approaches in Steroid Synthesis Research

The chemical synthesis of complex molecules like corticosteroids has traditionally been associated with long synthetic routes, the use of hazardous reagents, and the generation of significant chemical waste. In response to growing environmental concerns, the principles of green chemistry have become increasingly influential in guiding research in steroid synthesis. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

Several key green chemistry strategies are being actively researched and applied in the broader field of steroid synthesis, which are relevant to the production of analogs like this compound:

Biocatalysis and Biotransformation : This is one of the most successful green chemistry applications in the steroid industry. Microorganisms (such as fungi, bacteria, and yeast) and isolated enzymes are used to perform highly specific chemical reactions, such as hydroxylations, with exceptional regio- and stereoselectivity. For example, microbial hydroxylation at the C11 position was a landmark discovery that dramatically simplified the synthesis of cortisone from steroid precursors. Research continues to discover and engineer enzymes for other key transformations, reducing the need for protecting groups and harsh chemical oxidants. The use of whole-cell biocatalysis in engineered microorganisms is a promising avenue for creating more sustainable production pathways for steroidal drugs.

Catalytic Processes : A core tenet of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. Areas of focus include catalytic hydrogenation, oxidation, and carbon-carbon bond-forming reactions, which lead to higher atom economy and reduced waste.

Alternative Solvents and Reaction Conditions : Many classic organic reactions in steroid synthesis use volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids (e.g., supercritical CO₂), or ionic liquids. Additionally, technologies like microwave-assisted synthesis are explored to accelerate reaction times and improve energy efficiency.

Flow Chemistry : The application of continuous flow technology represents a significant advance in process intensification for steroid synthesis. Reactions are performed in a continuous stream within a network of tubes or microreactors rather than in a large batch vessel. This approach offers superior control over reaction parameters like temperature and mixing, enhances safety, and can improve yield and purity. It also allows for the seamless integration of multiple reaction steps, including photochemical and biocatalytic transformations, into a single, automated sequence.

While specific literature detailing the application of all these green principles directly to the synthesis of this compound is limited, these approaches are fundamental to the modern synthesis of the corticosteroid scaffolds from which it is derived.

Characterization of Synthetic Intermediates and Final Product Purity in Research Settings

The synthesis of a target molecule like this compound requires rigorous analytical confirmation at each step to verify the structure of intermediates and to assess the purity of the final compound. In a research environment, this is accomplished through a combination of spectroscopic and chromatographic methods.

Spectroscopic Analysis in Synthetic Confirmation

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of a newly synthesized compound. A full spectroscopic workup is necessary to confirm that the desired chemical transformations have occurred and that the stereochemistry is correct.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for unambiguous structure determination in solution.

¹H NMR : The proton NMR spectrum provides information on the proton environment and connectivity. For this compound, the key diagnostic signals would be those for the newly introduced methyl group at the C2 position. This would appear as a doublet, and its chemical shift and coupling constant to the adjacent C2 proton would confirm its alpha orientation. The rest of the spectrum would be compared to the parent cortisone to ensure the integrity of the steroid backbone.

¹³C NMR : The carbon NMR spectrum reveals the number of unique carbon atoms. The introduction of the methyl group at C2 would result in a new signal for this carbon and would also cause predictable shifts in the resonance of the surrounding carbons (C1, C2, C3, C10), providing definitive proof of its location. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to map out the entire molecular framework.

Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the elemental formula and confirming that it matches that of this compound. The fragmentation pattern can also offer corroborating structural evidence.

Molecular Interactions and Receptor Pharmacology of 2alpha Methylcortisone

Glucocorticoid Receptor (GR) Binding Affinity and Selectivity Studies

The glucocorticoid receptor (GR) is a key mediator of the anti-inflammatory and metabolic effects of glucocorticoids. conicet.gov.arub.edu The affinity and selectivity of 2alpha-Methylcortisone for the GR are critical determinants of its potential glucocorticoid activity.

In Vitro Receptor Binding Assays with Recombinant GR

Competitive Ligand Binding Analysis

Competitive ligand binding assays are a crucial tool for understanding the relative affinity of a compound for a receptor in comparison to other known ligands. rsc.orgbmglabtech.com In the context of this compound, these studies would involve competing it against a high-affinity radiolabeled glucocorticoid for binding to GR. The results of such an analysis would rank this compound's affinity relative to other glucocorticoids. A study on various steroids' binding to the glucocorticoid receptor in human keratinocyte cytosol provides a framework for how such an analysis would be interpreted. nih.gov For instance, the introduction of certain substituents on the steroid molecule can significantly alter binding affinity. nih.gov

Table 1: Illustrative Competitive Glucocorticoid Receptor (GR) Binding Affinity Data

| Compound | Relative Binding Affinity (%) (Dexamethasone = 100) |

| Dexamethasone (B1670325) | 100 |

| Cortisol | 10 |

| This compound | Data Not Available |

| Aldosterone | <1 |

Effects of this compound on GR Transactivation Pathways

Upon ligand binding, the GR translocates to the nucleus and modulates gene expression through a process called transactivation. conicet.gov.arresearchgate.net This involves the GR homodimer binding to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased transcription of target genes. frontiersin.orgnih.gov The effect of this compound on GR transactivation would be assessed using reporter gene assays. In these assays, cells are transfected with a plasmid containing a GRE-driven reporter gene (e.g., luciferase). The ability of this compound to induce the expression of the reporter gene, and the concentration at which it does so, would provide a measure of its efficacy and potency as a GR agonist. nih.gov This process is crucial for the anti-inflammatory effects of glucocorticoids. researchgate.net

Mineralocorticoid Receptor (MR) Binding Affinity and Selectivity Studies

The mineralocorticoid receptor (MR) plays a critical role in regulating electrolyte and water balance. wikidoc.orgwikipedia.org Cross-reactivity of glucocorticoids with the MR can lead to unwanted side effects. Therefore, determining the binding affinity of this compound for the MR is essential for understanding its selectivity.

In Vitro Receptor Binding Assays with Recombinant MR

Similar to GR binding assays, in vitro assays with recombinant MR are used to quantify the binding affinity of this compound. conicet.gov.ar These assays would typically use a radiolabeled mineralocorticoid, such as [3H]-aldosterone, and measure its displacement by this compound. The resulting IC50 and Ki values would indicate the compound's affinity for the MR. One study noted that 2alpha-methyl-9alpha-fluorocortisol (B1206386) has a very high affinity for the mineralocorticoid receptor. nih.gov

Cellular and Subcellular Biological Activities of 2alpha Methylcortisone in Research Models

Modulation of Cellular Processes in Isolated Biological Systems

General principles of corticosteroid action involve binding to intracellular glucocorticoid receptors, which then translocate to the nucleus to modulate gene expression. This mechanism underlies their potent anti-inflammatory and immunosuppressive effects, as well as their influence on cellular growth, differentiation, and survival. However, the specific consequences of the 2-alpha methylation of the cortisone (B1669442) backbone on these processes have not been extensively elucidated in research literature.

In Vitro Cellular Proliferation and Apoptosis Studies

No specific studies detailing the effects of 2alpha-Methylcortisone on cellular proliferation or apoptosis in vitro were identified. Research on other glucocorticoids, such as dexamethasone (B1670325) and methylprednisolone (B1676475), has demonstrated their capacity to induce apoptosis in various cell types, particularly lymphocytes, which is a key component of their immunosuppressive action. However, it is not possible to extrapolate these findings to this compound without direct experimental evidence.

Effects on Metabolic Enzyme Activity and Substrate Utilization in Cell Cultures

Limited information exists regarding the specific influence of this compound on metabolic enzymes in cell cultures. One study noted that methylation at the 2-alpha position can diminish the reduction of steroids by the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) nih.gov. This enzyme is crucial for converting inactive cortisone to active cortisol in various tissues. This finding suggests that 2alpha-methylation impacts the metabolic processing of the steroid itself, but does not provide data on its downstream effects on the activity of other metabolic enzymes or substrate utilization within cultured cells. Another older study from 1957 mentioned an investigation into the effects of 2-methylation on glucocorticoid activity, but detailed data from this source is not readily accessible.

Assessment of Immunomodulatory Effects in Isolated Immune Cells

There is a lack of specific research on the immunomodulatory effects of this compound in isolated immune cells. While glucocorticoids are well-known for their profound immunosuppressive properties—including the inhibition of cytokine production, T-cell activation, and promotion of immune cell apoptosis—the precise contribution of the 2-alpha methyl group to these activities in the context of the cortisone structure has not been characterized in the available literature. One study did note that this compound possesses no intrinsic antinatriuretic (sodium-retaining) activity and is not a substrate for the enzyme 11beta-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which is primarily involved in mineralocorticoid signaling researchgate.net.

Metabolic Transformations and Enzymatic Modulation Studies of 2alpha Methylcortisone

In Vitro Enzymatic Biotransformation by Steroid-Metabolizing Enzymes

The biotransformation of corticosteroids is a complex process involving multiple enzymatic pathways, primarily categorized into phase I (functionalization) and phase II (conjugation) reactions. These transformations predominantly occur in the liver and are essential for the deactivation and subsequent excretion of the steroid. In vitro models, such as liver microsomes and recombinant enzymes, are invaluable tools for elucidating these metabolic pathways.

The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are crucial regulators of glucocorticoid activity at a pre-receptor level. nih.gov Two primary isoforms, 11β-HSD1 and 11β-HSD2, catalyze the interconversion of active cortisol and inactive cortisone (B1669442). researchgate.netmdpi.com 11β-HSD1 predominantly functions as a reductase, converting cortisone to active cortisol, particularly in the liver and adipose tissue. taylorandfrancis.com Conversely, 11β-HSD2 is an exclusive dehydrogenase that inactivates cortisol to cortisone, protecting mineralocorticoid receptors in tissues like the kidney from illicit occupation by cortisol. nih.govresearchgate.net

Structural modifications to the steroid nucleus can significantly impact the catalytic efficiency of these enzymes. Research has shown that the introduction of a methyl group at the 2alpha position diminishes the metabolic activity of both 11β-HSD isoforms. Specifically, the reductase activity of 11β-HSD1 and the oxidative (dehydrogenase) activity of 11β-HSD2 are both impeded by 2alpha-methylation. researchgate.net This steric hindrance likely reduces the substrate's affinity for the enzymatic active site, thereby slowing its rate of metabolism.

Table 1: Function of 11β-HSD Isoforms and Impact of 2alpha-Methylation

| Enzyme | Primary Function | Cofactor | Key Locations | Effect of 2alpha-Methylation on Substrate Metabolism |

| 11β-HSD1 | Converts inactive cortisone to active cortisol (Reductase) | NADP(H) | Liver, Adipose Tissue, CNS | Diminished reductase activity researchgate.net |

| 11β-HSD2 | Converts active cortisol to inactive cortisone (Dehydrogenase) | NAD+ | Kidney, Colon, Placenta | Diminished oxidase activity researchgate.net |

The Cytochrome P450 (CYP) superfamily of enzymes is central to the phase I metabolism of a vast array of xenobiotics, including steroids. mdpi.comfrontiersin.org These heme-containing monooxygenases catalyze various oxidative reactions, such as hydroxylation, which functionalize the steroid molecule for subsequent phase II conjugation and excretion. inrs.ca In humans, CYP enzymes from families 1, 2, and 3 are responsible for the metabolism of the majority of clinical drugs. frontiersin.org CYP3A4 is recognized as a principal enzyme in the metabolism of many steroids in the liver and intestine. mdpi.com

While direct studies detailing the specific CYP-mediated transformations of 2alpha-Methylcortisone are not prevalent in the reviewed literature, it is reasonable to infer its metabolic fate based on the known biotransformations of other corticosteroids. Phase I metabolism of steroids typically involves hydroxylations at various positions on the steroid core. inrs.ca For other methylated steroids, such as methylprednisolone (B1676475), a range of oxidative metabolites have been identified, indicating the involvement of CYP enzymes. Therefore, it is hypothesized that this compound would also serve as a substrate for CYP enzymes, potentially undergoing hydroxylation reactions at various sites on the molecule.

Phase II metabolism involves the conjugation of the parent drug or its phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion. mdpi.com For steroids, the most prominent phase II reactions are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. mdpi.comnih.gov These enzymatic reactions typically occur at hydroxyl groups on the steroid structure. mdpi.com

In vitro studies utilizing human liver microsomes (HLM) and human liver S9 fractions are standard models for investigating these pathways. mdpi.comuni-regensburg.de HLM are rich in UGTs, while the S9 fraction contains both microsomal enzymes (like UGTs and CYPs) and cytosolic enzymes (like SULTs). uni-regensburg.de These systems allow for the characterization of kinetic parameters (Vmax, Km) of conjugation reactions. nih.govmdpi.com For many flavonoids and other compounds, glucuronidation has been shown to be a highly efficient clearance pathway in liver microsomes. uni-regensburg.demdpi.com

Although specific studies on the glucuronidation and sulfation of this compound were not identified, these pathways are fundamental to the metabolism of virtually all corticosteroids. It is therefore highly probable that this compound and its hydroxylated phase I metabolites undergo conjugation with glucuronic acid and sulfate (B86663) in the liver, marking them for elimination.

Identification and Characterization of In Vitro Metabolites

The identification of drug metabolites is a critical step in understanding the complete metabolic profile of a compound. This process relies on a combination of advanced analytical techniques to separate, detect, and structurally elucidate the biotransformed products generated in in vitro systems.

Modern metabolite identification workflows invariably couple a high-resolution chromatographic separation technique with sensitive mass spectrometric detection. science.gov High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are most commonly used for the analysis of steroid metabolites due to their high resolving power for complex biological mixtures. researchgate.netscience.gov Gas chromatography (GC) is also a powerful tool, though it often requires chemical derivatization of the steroids to increase their volatility. nih.govmdpi.comresearchgate.net

Following chromatographic separation, mass spectrometry (MS) serves as the primary detector. Tandem mass spectrometry (MS/MS) is particularly valuable, as it provides structural information through controlled fragmentation of the parent metabolite ion. science.gov By analyzing the mass-to-charge (m/z) ratio of the metabolite and its characteristic fragment ions, a putative identity can be assigned. This approach has been successfully applied to the analysis of numerous corticosteroids and their metabolites in various biological matrices. researchgate.net

Table 2: Analytical Techniques for Corticosteroid Metabolite Analysis

| Technique | Principle | Application in Steroid Analysis |

| HPLC/UPLC-MS/MS | Separates compounds based on polarity using a liquid mobile phase and stationary phase, followed by mass-based detection and fragmentation. science.govresearchgate.net | Widely used for the qualitative and quantitative analysis of steroid metabolites in biological fluids and in vitro incubations. researchgate.net |

| GC-MS | Separates volatile (or derivatized) compounds in a gaseous mobile phase, followed by mass-based detection. mdpi.comresearchgate.net | High-resolution analysis of steroid profiles; requires derivatization to make steroids volatile. mdpi.com |

| Enzymatic Hydrolysis | Use of enzymes like β-glucuronidase to cleave conjugated metabolites back to their parent form before analysis. researchgate.net | Used to analyze total (free + conjugated) steroid concentrations and to identify the aglycone of conjugated metabolites. researchgate.net |

When a metabolite is detected for which no reference standard exists, its exact chemical structure must be determined. This process of structural elucidation is a multi-step endeavor. Following the initial detection and tentative identification by LC-MS/MS, the novel metabolite is often isolated from scaled-up in vitro incubations using techniques like preparative HPLC. inrs.ca

Once a purified sample of the metabolite is obtained, its structure is investigated using more definitive spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of stereochemistry and the position of new functional groups. inrs.ca High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition of the metabolite. In some cases, the final and unequivocal proof of structure is achieved through the chemical synthesis of the proposed metabolite and the comparison of its chromatographic and spectral properties with the biologically generated compound. researchgate.net This comprehensive approach was successfully used to identify five previously unreported metabolites of methylprednisolone and to confirm the structure of an oxymetholone (B1678114) metabolite via single-crystal X-ray diffraction. researchgate.net

Influence of this compound on Enzyme Expression or Activity in Research Systems

The influence of synthetic corticosteroids on various enzyme systems is a critical area of study, providing insights into their therapeutic actions and potential interactions. While the broader class of glucocorticoids has been studied for its effects on drug-metabolizing enzymes and steroidogenic pathways, specific research on this compound is limited. The available information primarily centers on its interaction with enzymes involved in steroid metabolism, rather than on the major drug-metabolizing cytochrome P450 enzymes.

Induction or Inhibition of Drug-Metabolizing Enzymes

A thorough review of available scientific literature reveals a significant gap in the understanding of how this compound specifically influences the expression or activity of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily. nih.govnih.gov While glucocorticoids as a class are known to be inducers of several CYP enzymes, including CYP3A4 and CYP2C19, direct studies on the 2alpha-methylated form of cortisone are not prominently documented. examine.comnih.govnih.gov

For context, related glucocorticoids like dexamethasone (B1670325) and prednisone (B1679067) are recognized as inducers of CYP3A4. examine.comnih.gov However, studies on methylprednisolone, a structurally similar compound, have shown inconsistent or clinically insignificant induction of CYP3A4, highlighting that small structural modifications can lead to different enzymatic effects. nih.gov This underscores the importance of compound-specific research, and in the case of this compound, such specific data regarding its potential to induce or inhibit key drug-metabolizing enzymes like CYP1A2, CYP2C9, CYP2C19, or CYP3A4 is not available in the current body of scientific literature. Therefore, no definitive statements can be made about its role as an enzyme inducer or inhibitor in research systems.

Modulatory Effects on Steroid Biosynthesis Pathways

More specific information is available regarding the influence of the 2alpha-methyl substitution on enzymes within the steroid biosynthesis pathway, particularly 11β-hydroxysteroid dehydrogenase (11β-HSD). This enzyme is crucial for the local regulation of glucocorticoid activity, as it interconverts active cortisol and inactive cortisone. wikipedia.orgmdpi.com

A key study investigated the 11β-HSD profiles for a range of synthetic steroids and found that specific chemical modifications significantly alter their interaction with 11β-HSD isozymes. nih.gov The research demonstrated that 2alpha-methyl substitution diminishes the reductase activity of 11β-HSD1. nih.gov This enzyme is primarily responsible for the conversion of inactive cortisone to active cortisol in glucocorticoid target tissues like the liver. wikipedia.org By reducing this activation step, the 2alpha-methyl group influences the local bioavailability of the active glucocorticoid. nih.gov

The table below summarizes the findings from the Diederich et al. (2002) study regarding the effect of the 2alpha-methyl substitution on 11β-HSD1 activity.

| Enzyme | Activity Type | Effect of 2alpha-Methyl Substitution | Reference |

| 11β-HSD1 | Reduction (Cortisone to Cortisol) | Diminished | nih.gov |

This modulatory effect on a key enzyme in the steroid biosynthesis and metabolism pathway is a significant finding. It suggests that the introduction of a methyl group at the 2alpha position is a strategic modification to alter the local potency and metabolism of the corticosteroid. However, its effects on other critical enzymes in the steroidogenic cascade, such as those involved in the conversion of pregnenolone (B344588) to downstream hormones, have not been specifically detailed in available research. genome.jpwikipedia.org

Structure Activity Relationship Sar Investigations of 2alpha Methylcortisone Analogs

Systematic Modification of the Steroid Nucleus and Side Chains

The sterane nucleus, composed of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring, provides the basic framework for corticosteroids. conicet.gov.ar Modifications to this core and its side chains can profoundly influence receptor binding and pharmacological effects.

The affinity of a steroid for its receptor is a key determinant of its biological potency. Strategic substitutions at various positions on the steroid nucleus can enhance this affinity.

C-2 Substitution: The introduction of a methyl group at the 2-alpha position, as seen in 2alpha-methylcortisone, has been a strategy to enhance glucocorticoid activity. Methylation at the 2-alpha or 6-alpha position can diminish the oxidation of steroids by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). researchgate.net

C-6 Substitution: The addition of a methyl group at the C-6 position has been shown to reduce the spin-lattice relaxation time at crystallographically distinct carbon nuclei sites of glucocorticoids, which correlates with increased bioactivity. nih.gov

C-9 Substitution: Halogenation, particularly fluorination, at the C-9 alpha position significantly enhances both glucocorticoid and mineralocorticoid activity. msdvetmanual.com For instance, 9-alpha-fluorocortisol is substantially more potent than cortisol in its mineralocorticoid effect. msdvetmanual.com This modification also contributes to the stability of the molecule by making it more resistant to metabolism. derangedphysiology.com

C-11 Substitution: The nature of the substituent at C-11 is critical for glucocorticoid activity. A hydroxyl group at C-11 is essential for potent glucocorticoid receptor (GR) agonist activity. nih.govderangedphysiology.com Steroids with a ketone at C-11, such as cortisone (B1669442) and prednisone (B1679067), are prodrugs that require hepatic conversion to their active 11-hydroxyl forms (cortisol and prednisolone, respectively). nih.govderangedphysiology.com Interestingly, the oxidized product 11-keto-dexamethasone can bind to and activate the GR with an affinity comparable to dexamethasone (B1670325) itself. researchgate.net

The following table summarizes the general effects of these substitutions on receptor affinity and activity:

| Substitution Position | Substituent | General Effect on Activity |

| C-2α | Methyl | Enhances glucocorticoid activity; Reduces oxidation by 11β-HSD2 |

| C-6α | Methyl | Increases bioactivity |

| C-9α | Fluoro | Enhances both glucocorticoid and mineralocorticoid activity; Increases stability |

| C-11 | Hydroxyl (β) | Essential for potent glucocorticoid activity |

| C-11 | Keto | Generally results in a less active or inactive prodrug requiring metabolic activation |

The side chain at the C-17 position of the steroid nucleus is a frequent target for modification to alter the pharmacokinetic and pharmacodynamic properties of corticosteroids. Research has explored a range of variations, including altering the alkyl chain length and introducing different oxygenated functions, cyclic substituents, and aromatic rings. mdpi.com For instance, the conversion of a hydroxyl group to a valine ester has been shown to significantly increase oral absorption in some antiviral drugs, a principle that can be applied to steroid chemistry. ashp.org The synthesis of steroid-β-lactam conjugates via modifications at the C-17 position represents another avenue of exploration. researchgate.net

The introduction of unsaturation in the steroid nucleus is a key strategy for modulating biological activity.

C-1 to C-2 Double Bond: The creation of an additional double bond between carbons 1 and 2 of the A-ring selectively increases glucocorticoid and anti-inflammatory activity without a corresponding increase in mineralocorticoid effects. msdvetmanual.com This enhances the selectivity of the steroid for the glucocorticoid receptor. msdvetmanual.com

Aromaticity: The introduction of aromatic rings, for example in the side chain, can significantly influence biological activity. Studies on brassinosteroid analogs have shown that substitutions on a phenyl ring attached to the side chain can either increase or decrease activity depending on the nature and position of the substituent. mdpi.com For example, para-substituted methoxy, iodo, and cyano groups on an aromatic ring in the side chain were found to be the most active in certain bioassays. mdpi.com

Comparative Analysis of this compound with Other Synthetic Steroids

The selectivity of a synthetic corticosteroid for the glucocorticoid receptor (GR) over the mineralocorticoid receptor (MR) is a crucial factor in minimizing unwanted side effects related to fluid and electrolyte balance.

Methylprednisolone (B1676475) vs. Prednisolone: Methylprednisolone, which has a methyl group at the C-6α position, exhibits a higher affinity for the GR than for the MR compared to other exogenous glucocorticoids. wikipedia.org This increased selectivity contributes to its potent anti-inflammatory effects with reduced mineralocorticoid activity.

Dexamethasone: Dexamethasone, with its 9α-fluoro and 16α-methyl substitutions, has a very high affinity for the GR and a low affinity for the MR. researchgate.net

General Trend: The general trend in the development of synthetic corticosteroids has been towards increasing GR selectivity to separate the desired anti-inflammatory effects from the undesirable mineralocorticoid effects. derangedphysiology.com This is often achieved by modifications like the C1=C2 double bond and substitutions at C-6, C-9, and C-16. msdvetmanual.com

The table below provides a comparative overview of the receptor selectivity of various synthetic steroids.

| Steroid | Key Structural Features | Glucocorticoid Receptor (GR) Affinity | Mineralocorticoid Receptor (MR) Affinity |

| Cortisol (Hydrocortisone) | Natural baseline | High | High |

| Prednisolone | C1=C2 double bond | ~4-5x Cortisol | Similar to Cortisol |

| Methylprednisolone | C1=C2 double bond, 6α-methyl | High | Low |

| Dexamethasone | C1=C2 double bond, 9α-fluoro, 16α-methyl | Very High | Low |

| This compound | 2α-methyl (on cortisone base) | Enhanced relative to cortisone | Variable |

The specific functional groups on a steroid molecule dictate its interaction with the receptor and subsequent downstream molecular events. Glucocorticoids primarily exert their effects through genomic mechanisms, which involve binding to intracellular GRs, translocation to the nucleus, and modulation of gene expression. msdvetmanual.com However, non-genomic effects that are more rapid have also been identified. derangedphysiology.comwikipedia.org

The Role of the C-11 Hydroxyl Group: The C-11β hydroxyl group is crucial for the classical genomic mechanism, as it forms key hydrogen bonds within the GR ligand-binding domain. Substituting this with a keto group, as in cortisone, diminishes this interaction until it is metabolically converted. nih.gov

The Influence of Methyl Groups: The 2α-methyl group in this compound and the 6α-methyl group in methylprednisolone can influence the molecule's conformation and its interaction with metabolic enzymes and receptors. researchgate.netnih.gov The addition of a methyl group can also serve as an electron-donating group through induction. ashp.org These modifications can lead to increased bioavailability and a more favorable therapeutic profile by altering the molecule's dynamics. nih.gov

Fluorination at C-9: The highly electronegative fluorine atom at C-9α in steroids like dexamethasone and fludrocortisone (B194907) enhances receptor binding affinity through favorable electronic interactions within the receptor pocket. msdvetmanual.com This leads to a more potent and longer-lasting anti-inflammatory effect.

Analytical Methodologies for Research Applications of 2alpha Methylcortisone

Development of Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of corticosteroids, enabling the separation of complex mixtures into individual components. merckmillipore.com The choice of chromatographic technique is dictated by the analyte's properties and the analytical question at hand.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of corticosteroids due to its versatility and applicability to non-volatile and thermally labile compounds. nih.gov Reversed-phase (RP) HPLC is the most common approach for separating corticosteroids like 2alpha-Methylcortisone. nih.gov These methods typically employ a non-polar stationary phase (e.g., C18) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity. lcms.cz

Method development often involves optimizing the mobile phase composition, which typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, sometimes with additives like formic or acetic acid to improve peak shape. nih.govsielc.com The separation of multiple corticosteroids, including prednisone (B1679067), prednisolone, cortisone (B1669442), and hydrocortisone (B1673445), can be achieved in under four minutes using modern UHPLC systems with columns packed with smaller particles (e.g., sub-2 µm), demonstrating the efficiency of these methods. lcms.cz For instance, a rapid separation of seven different corticosteroids was achieved in under two minutes, showcasing the potential for high-throughput analysis. lcms.cz The detection is commonly performed using a UV detector, with the wavelength set to the absorption maximum of the corticosteroid, typically around 240-254 nm. nih.govnih.gov

Table 1: Representative HPLC Conditions for Corticosteroid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | sielc.com |

| Mobile Phase | Acetonitrile/Water/Sulfuric Acid | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV at 245 nm | sielc.com |

| Column | RP-BDS, 250 mm × 4.6 mm × 5 μm | nih.gov |

| Mobile Phase | Water/Glacial Acetic Acid/Acetonitrile (63:2:35 v/v/v) | nih.gov |

| Flow Rate | 2.0 mL/min | nih.gov |

| Detection | UV at 254 nm | nih.gov |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for steroid analysis, offering high chromatographic resolution. nih.gov However, corticosteroids are not sufficiently volatile or thermally stable for direct GC analysis. nih.govtandfonline.com Therefore, a crucial step is chemical derivatization, which converts the polar functional groups (hydroxyl and ketone) into less polar, more volatile, and thermally stable derivatives. nih.govfu-berlin.de

The most common derivatization procedure for corticosteroids is a two-step process involving methoximation of the ketone groups, followed by silylation of the hydroxyl groups. fu-berlin.de Silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N-trimethylsilylimidazole (TSIM), N,O-bis(trimethylsilyl)acetamide (BSA), and trimethylchlorosilane (TMCS) are frequently used to form trimethylsilyl (B98337) (TMS) derivatives. mdpi.comcore.ac.uk The derivatization conditions, such as temperature and reaction time, must be carefully optimized to ensure complete reaction and avoid the formation of multiple derivative products. mdpi.comacs.org For example, studies have shown that different silylating agent mixtures and temperatures can significantly impact the derivatization efficiency for various glucocorticoids. mdpi.com

Table 2: Common Derivatization Strategies for GC Analysis of Corticosteroids

| Derivatization Step | Reagent(s) | Purpose | Reference |

|---|---|---|---|

| Oximation | Methoxyamine HCl | Converts ketone groups to methoximes | fu-berlin.de |

| Silylation | MSTFA, BSTFA+TMCS, TSIM/BSA/TMCS | Converts hydroxyl groups to volatile TMS-ethers | tandfonline.commdpi.comacs.org |

Chiral Chromatography for Enantiomeric Purity Assessment

Chirality is a critical aspect of steroid chemistry, as different stereoisomers can exhibit distinct biological activities. catalysis.blogsymeres.com Chiral chromatography is an essential technique for separating enantiomers and diastereomers, ensuring the stereochemical purity of a compound like this compound. merckmillipore.commerckmillipore.com This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. catalysis.blog

For corticosteroids, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective. rsc.orgcapes.gov.br For instance, an amylose tris(3,5-dimethylphenyl carbamate) CSP has been used to investigate the chiral separation of various steroids. capes.gov.br The choice of mobile phase (normal-phase vs. reversed-phase) can significantly influence the enantioselectivity. capes.gov.br Reversed-phase conditions have been shown to provide higher enantioselectivity for the majority of steroids on certain amylose-based columns. capes.gov.br Other CSPs, such as those based on cyclodextrins, are also employed for the separation of steroids and other multi-ring compounds. sigmaaldrich.com The optimization of a chiral separation can also involve adjusting the mobile phase composition and temperature to improve resolution. sigmaaldrich.comchromatographyonline.com

Table 3: Examples of Chiral Stationary Phases for Steroid Separation

| Chiral Stationary Phase (CSP) Type | Example | Application Notes | Reference |

|---|---|---|---|

| Polysaccharide-based | Amylose tris(3,5-dimethylphenyl carbamate) (e.g., Chiralpak AD) | Effective for a wide range of steroids, often with better resolution in reversed-phase mode. | capes.gov.br |

| Polysaccharide-based | Cellulose-based (e.g., Lux i-Cellulose-5) | Shown to achieve complete separation of epimers like dexamethasone (B1670325) and betamethasone. | rsc.org |

| Cyclodextrin-based | Beta-cyclodextrin (e.g., ChiraDex) | Suitable for chiral separation of steroids, hydrocarbons, and various heterocycles. | merckmillipore.com |

| Cyclodextrin-based | Gamma-cyclodextrin (e.g., CYCLOBOND II) | Recommended for analytes with three to five rings, including steroids. | sigmaaldrich.com |

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is an indispensable tool in modern analytical chemistry, providing unparalleled sensitivity and specificity for the identification and quantification of compounds. When coupled with chromatographic separation, it becomes a formidable technique for analyzing complex samples.

Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the highly sensitive and selective quantification of synthetic corticosteroids in various matrices. oup.comnih.govresearchgate.net This technique combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. nih.gov In a typical LC-MS/MS experiment, the analyte is first ionized, usually by electrospray ionization (ESI). The resulting precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. nih.gov

The selection of a specific precursor-to-product ion transition is known as multiple reaction monitoring (MRM), which provides exceptional selectivity and sensitivity by filtering out background noise. nih.gov This allows for the detection of corticosteroids at very low concentrations (nanogram per milliliter or even picogram per milliliter levels). oup.commdpi.com The fragmentation patterns of corticosteroids are well-studied; common fragmentation pathways include the loss of water (H₂O) and formaldehyde (B43269) (CH₂O), as well as cleavages of the steroid backbone, providing structurally informative ions for identification. nih.govresearchgate.net

Table 4: Illustrative Precursor and Product Ions for Corticosteroid Analysis by LC-MS/MS

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Dexamethasone | 393.2 | 373.2, 355.2, 337.2 | Positive ESI | researchgate.net |

| Prednisolone | 361.2 | 343.2, 325.2, 147.1 | Positive ESI | researchgate.net |

| Methylprednisolone (B1676475) | 375.2 | 357.2, 339.2, 161.1 | Positive ESI | researchgate.net |

| Cortisone | 361.2 | 331.2, 313.2, 163.1 | Positive ESI | researchgate.net |

Note: The fragmentation of this compound would be expected to follow similar pathways, with mass shifts corresponding to its specific structure.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors of less than 5 parts per million (ppm). thermofisher.com This capability is crucial for the unambiguous identification of analytes by determining their elemental composition. Instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS. thermofisher.comlabmanager.com

HRMS is particularly valuable for differentiating between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. For instance, in steroid analysis, HRMS can distinguish between different steroid isomers and metabolites. nih.gov The high resolving power allows for the separation of the analyte signal from matrix interferences, which is especially important in complex biological samples. thermofisher.com Furthermore, HRMS can generate full-scan data that contains information on all ionizable compounds in a sample, enabling retrospective data analysis without the need for re-injection. mdpi.com The combination of chromatographic retention time, accurate mass, and isotopic pattern provides a very high degree of confidence in compound identification. mdpi.comresearchgate.net Recent methods have also explored the fragmentation of silver-cationized steroids, which can produce distinctive fragmentation patterns to help identify steroid regioisomers. diva-portal.orgacs.org

Table 5: Principle of Accurate Mass Measurement in HRMS

| Compound | Elemental Formula | Theoretical Monoisotopic Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| Cortisone | C₂₁H₂₈O₅ | 360.19367 | 360.1935 | -0.47 |

| Methylprednisolone | C₂₂H₃₀O₅ | 374.20932 | 374.2091 | -0.59 |

Data is illustrative to explain the concept. Actual measured mass and error would be determined experimentally.

Computational and Theoretical Studies of 2alpha Methylcortisone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which are determinants of its stability, reactivity, and interactions. nih.govroutledge.comunipd.it

Energy Minimization and Conformational Analysis

Before performing more complex calculations, the three-dimensional structure of 2alpha-Methylcortisone must be optimized to find its most stable conformation (lowest energy state). This process, known as energy minimization, is a crucial first step in most computational studies. nih.gov Conformational analysis explores the different spatial arrangements of a molecule and their corresponding energy levels. For a complex, multi-ring structure like this compound, identifying the global minimum energy conformation is essential for accurate predictions of its properties. A study on the conformational analysis of 2-alpha-methyl-androstane derivatives, which share a similar steroidal backbone, highlights the importance of such analyses, though specific data for this compound is not provided. upenn.edu

Electrostatic Potential and Frontier Molecular Orbital Analysis

The molecular electrostatic potential (MEP) map illustrates the charge distribution on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This is critical for understanding non-covalent interactions, such as those between a ligand and its receptor. For this compound, the MEP would highlight the electronegative oxygen atoms of the carbonyl and hydroxyl groups as likely hydrogen bond acceptors.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgunesp.br The energy and shape of these orbitals are key to a molecule's reactivity. imperial.ac.ukresearchgate.net The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. researchgate.net While specific FMO analyses for this compound are not available in the literature, such calculations would be valuable in comparing its electronic properties to other corticosteroids and predicting its chemical reactivity.

Table 2: General Principles of FMO Analysis

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Region most likely to donate electrons (nucleophilic) |

| LUMO | Lowest Unoccupied Molecular Orbital | Region most likely to accept electrons (electrophilic) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comijrpr.com A pharmacophore model for a GR agonist, for instance, would include features like hydrogen bond donors and acceptors, and hydrophobic regions, all arranged in a specific geometry. nih.gov

Although no pharmacophore models have been explicitly developed using this compound as a template in the reviewed literature, its structure could serve as a basis for such a model. Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the required features. u-strasbg.fr This process, known as virtual screening, is a powerful tool for discovering novel ligands with potentially similar or improved properties. nih.gov The unique structural aspect of the 2alpha-methyl group could be incorporated into a pharmacophore model to search for new selective glucocorticoid receptor modulators.

Development of Pharmacophore Models based on this compound Activity

Pharmacophore modeling is a cornerstone of ligand-based drug design, aiming to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. mdpi.commdpi.com For this compound, a derivative of the endogenous glucocorticoid cortisone (B1669442), the primary target would be the glucocorticoid receptor (GR). researchgate.net

A pharmacophore model for this compound would be developed by first identifying its key functional groups responsible for its interaction with the GR. These typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov The spatial arrangement of these features is then mapped to create a 3D query. This model can then be used to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to exhibit similar biological activity. mdpi.com

The development process generally involves the following steps:

Training Set Selection: A set of molecules with known binding affinities for the GR, including this compound and other structurally related steroids, would be compiled. nih.gov

Conformational Analysis: The possible three-dimensional structures (conformers) of each molecule in the training set are generated.

Feature Identification: Common chemical features among the active molecules are identified. For this compound, these would likely include the ketone groups at C3 and C20, the hydroxyl groups at C11 and C17, and the hydrophobic steroid backbone, including the specific orientation of the 2-alpha methyl group.

Pharmacophore Generation and Validation: A hypothesis is generated regarding the essential features and their spatial relationships. This model is then validated by its ability to distinguish between active and inactive compounds in a test set. mdpi.comnih.gov

Table 1: Hypothetical Pharmacophore Features for this compound Targeting the Glucocorticoid Receptor

| Feature Type | Location on this compound (Hypothetical) | Role in Binding (Hypothetical) |

| Hydrogen Bond Acceptor | C3-ketone, C11-hydroxyl, C20-ketone, C17-hydroxyl | Interaction with amino acid residues in the GR binding pocket. |

| Hydrogen Bond Donor | C11-hydroxyl, C17-hydroxyl | Interaction with amino acid residues in the GR binding pocket. |

| Hydrophobic Center | Steroid A, B, C, and D rings; 2-alpha methyl group | Van der Waals interactions with hydrophobic residues in the GR. |

Identification of Structurally Diverse Compounds with Similar Binding Profiles

Once a validated pharmacophore model for this compound is established, it can be employed in virtual screening campaigns to identify structurally diverse compounds with the potential for similar binding profiles to the glucocorticoid receptor. nih.gov This process allows for the exploration of novel chemical scaffolds that may offer improved therapeutic properties, such as enhanced selectivity or reduced side effects.

The process of identifying such compounds typically involves:

Database Screening: The pharmacophore model is used as a 3D query to search large chemical databases (e.g., ZINC, PubChem). nih.gov

Filtering and Docking: The initial hits from the virtual screen are often subjected to further filtering based on drug-like properties (e.g., Lipinski's rule of five) and then docked into a 3D model of the glucocorticoid receptor. researchgate.net Molecular docking predicts the preferred orientation and binding affinity of the compound within the receptor's binding site.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding energies and interactions with key amino acid residues in the GR. researchgate.net

This approach could lead to the identification of non-steroidal compounds that mimic the essential interactions of this compound with the glucocorticoid receptor.

Table 2: Hypothetical Structurally Diverse Compound Classes with Potential for Similar Binding Profile to this compound

| Compound Class | Rationale for Potential Binding | Key Interacting Moieties (Hypothetical) |

| Benzopyran Derivatives | The rigid ring system can mimic the steroid backbone. | Hydroxyl and carbonyl groups positioned to mimic key interactions. |

| Substituted Indoles | Can present hydrogen bond donors and acceptors in a spatially relevant manner. nih.gov | Nitrogen in the indole (B1671886) ring, substituted functional groups. |

| Biaryl Compounds | The two aromatic rings can be oriented to occupy key hydrophobic pockets. | Functional groups on the aryl rings providing hydrogen bonding capabilities. |

It is important to reiterate that the specific computational and theoretical studies on this compound are not readily found in existing literature. The information presented here is based on established principles of computational drug design and general knowledge of steroid-receptor interactions. Further dedicated research would be necessary to generate and validate specific pharmacophore models and identify novel compounds with similar binding profiles to this compound.

Advanced Research Applications and Future Directions for 2alpha Methylcortisone Studies

2alpha-Methylcortisone as a Research Tool and Chemical Probe

The distinct characteristics of this compound position it as a powerful chemical probe for investigating the nuanced aspects of corticosteroid physiology, from receptor-level interactions to enzymatic processing.

This compound is instrumental in studies of the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR), the primary targets of corticosteroids. nih.govfrontiersin.org The addition of the 2-alpha methyl group modifies the steroid's binding affinity and functional activity at these receptors, allowing researchers to probe the structural basis of ligand-receptor interactions. By comparing the effects of this compound with those of endogenous hormones like cortisol, scientists can gain insights into how specific chemical modifications influence receptor conformation, interaction with co-regulatory proteins, and the subsequent activation or repression of target genes. nih.gov This approach helps to build a more detailed model of how different ligands can produce a spectrum of physiological responses through the same receptors.

Table 1: Conceptual Comparison of Steroid Receptor Binding This table illustrates the conceptual differences in receptor interaction profiles between endogenous and modified steroids, which is central to the use of this compound in research.

| Steroid | Target Receptor | Relative Binding Affinity (Illustrative) | Key Research Application |

| Cortisol | Glucocorticoid Receptor (GR) | High | Baseline for natural glucocorticoid activity |

| Aldosterone | Mineralocorticoid Receptor (MR) | High | Baseline for natural mineralocorticoid activity |

| This compound | GR / MR | Modified | Probe for structure-activity relationships |

This reduced susceptibility to enzymatic action makes this compound an excellent tool for studying the kinetics of 11β-HSD isoforms. nih.gov Researchers can use it as a stable substrate to measure enzyme activity under various conditions. Furthermore, it is valuable in screening for potential inhibitors of these enzymes. researchgate.netresearchgate.net By measuring how effectively a candidate compound can compete with this compound and block its metabolism, scientists can identify new molecules that could modulate glucocorticoid activity in specific tissues.

Table 2: Influence of Steroid Structure on Metabolism by 11β-HSD Isoforms This table outlines how structural modifications, such as those in this compound, affect metabolic processing.

| Steroid | Key Structural Feature | Effect on 11β-HSD2 Oxidation | Effect on 11β-HSD1 Reduction |

| Cortisol | Unmodified | Substrate | Product of reduction |

| Prednisolone | Δ¹-dehydro | More effective oxidation than cortisol | Increased reduction rate |

| This compound | 2α-methyl group | Diminished oxidation | Diminished reduction |

| Dexamethasone (B1670325) | 9α-fluoro, 16α-methyl | Diminished oxidation | Increased reductase activity (due to fluorine) |

Exploration of Novel Biological Targets in Research Models

While the primary actions of corticosteroids are mediated through GR and MR, there is increasing evidence for alternative or "off-target" effects. The unique profile of this compound makes it suitable for exploring these less-understood biological pathways.

Modern proteomic techniques offer an unbiased way to screen for previously unknown protein interactions. nih.govfrontiersin.org A modified version of this compound could be used as "bait" in affinity-capture experiments coupled with mass spectrometry. In this method, the steroid is immobilized and used to pull interacting proteins out of a complex mixture derived from cells or tissues. Identifying these binding partners could reveal novel receptors or enzymes that are modulated by corticosteroids, opening up new areas of investigation into their diverse physiological roles. ersnet.orgersnet.org This approach has the potential to expand our understanding of the complete biological network affected by these hormones.

Development of Radiolabeled this compound for Receptor Autoradiography and Imaging Research

Visualizing the location and density of steroid receptors in tissues is crucial for understanding their function in health and disease. Radiolabeling provides the means to achieve this.

The development of a radiolabeled version of this compound, for example with tritium (B154650) ([³H]) for high-resolution tissue studies or a positron-emitting isotope like fluorine-18 (B77423) ([¹⁸F]) for in vivo imaging, is a significant future direction. snmjournals.orgnih.gov

Receptor Autoradiography : Tritiated ([³H]) this compound could be applied to thin tissue sections to perform autoradiography. oup.comoup.comnih.gov This technique allows for the precise localization of binding sites at a microscopic level, providing detailed maps of receptor distribution in complex tissues like the brain or kidney.

Positron Emission Tomography (PET) : An [¹⁸F]-labeled version of this compound could be used as a PET tracer for non-invasive imaging of glucocorticoid receptors in living subjects. researchgate.netmdpi.comnih.gov This would enable researchers to study receptor dynamics in real-time and could have future applications in diagnosing and monitoring diseases characterized by abnormal glucocorticoid signaling.

Table 3: Comparison of Radiolabeling Strategies for Steroid Research

| Isotope | Imaging Modality | Primary Application | Key Advantage |

| Tritium ([³H]) | Autoradiography | High-resolution mapping of receptors in tissue sections | Excellent spatial resolution |

| Carbon-11 ([¹¹C]) | PET | Dynamic in vivo imaging of receptor density | Allows for multiple scans in a single day |

| Fluorine-18 ([¹⁸F]) | PET | In vivo imaging with longer acquisition times | Longer half-life is better for complex synthesis and imaging protocols |

Synthesis of Isotopically Labeled Analogs

A fundamental prerequisite for in-depth pharmacokinetic and metabolic research on this compound is the synthesis of its isotopically labeled analogs. Isotopic labeling involves the incorporation of stable isotopes, such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N), into the drug molecule. sigmaaldrich.com This process does not alter the compound's chemical properties but increases its mass, allowing it to be distinguished from its naturally occurring, unlabeled counterpart by mass spectrometry (MS). sigmaaldrich.com

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in complex biological matrices like plasma or tissue homogenates. sigmaaldrich.com In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-injecting a known quantity of the labeled analog with the biological sample allows for highly accurate and precise quantification of the unlabeled drug. sigmaaldrich.com The labeled standard compensates for variations during sample preparation, extraction, and mass detector fluctuations, thereby improving the reliability and selectivity of the analysis. sigmaaldrich.com

General synthetic methods for creating labeled steroids often involve multi-step sequences starting from simple, commercially available labeled precursors. nih.govresearchgate.net For this compound, this would entail a carefully designed synthetic route to introduce an isotopic label at a position on the steroid backbone that is not susceptible to metabolic cleavage, ensuring the label is retained throughout its biological journey. The development of such labeled analogs is the first critical step toward enabling the advanced distribution and metabolic studies described below.

Application in In Vitro and Ex Vivo Tissue Distribution Studies

Understanding how this compound distributes throughout the body is key to predicting its efficacy and sites of action. In vitro and ex vivo tissue distribution studies provide crucial data for developing physiologically based pharmacokinetic (PBPK) models. nih.gov These studies determine the tissue-to-plasma partition coefficients (Kₚ), which quantify the extent to which a drug partitions into a specific tissue from the blood at a steady state. nih.govresearchgate.net

The methodology for these studies has been well-established for related corticosteroids like methylprednisolone (B1676475) and dexamethasone. nih.govresearchgate.net Ex vivo studies can utilize isolated perfused organs, while in vitro approaches often employ tissue homogenates from various organs such as the liver, muscle, and lung. researchgate.netscireq.com In a typical in vitro homogenate study, tissues are blended with a buffer, and the drug is added to determine its binding affinity to tissue components. nih.gov

Research on methylprednisolone has shown that its Kₚ value is highest in the liver and lowest in muscle, indicating preferential distribution to the liver. nih.govresearchgate.net However, such studies also highlight potential complexities; for instance, the assessment of methylprednisolone's binding in liver homogenates can be complicated by significant metabolic activity within the tissue sample, a factor that would also need to be considered for this compound. nih.govresearchgate.net By applying these established in vitro and ex vivo techniques, researchers can generate the essential Kₚ values for this compound, which are vital for predicting its human pharmacokinetics and understanding its tissue-specific effects.

Table 1: Example of In Vivo Tissue-to-Plasma Partition Coefficients (Kₚ) for Related Corticosteroids in Rats This table presents data from related compounds to illustrate the type of information generated in tissue distribution studies.

| Compound | Liver (Kₚ) | Muscle (Kₚ) | Lung (Kₚ) |

|---|---|---|---|

| Dexamethasone | 3.58 | 0.49 | 1.94 |

| Methylprednisolone | 9.07 | 0.58 | 2.50 |

**Data sourced from studies on male Wistar rats. nih.govresearchgate.net

Integration of Omics Data for Systems-Level Understanding

To move beyond single-pathway analysis and grasp the full spectrum of this compound's effects, researchers are turning to "omics" technologies. The integration of data from metabolomics, lipidomics, proteomics, and transcriptomics provides a holistic, systems-level view of the cellular and physiological responses to the drug. researchgate.net This approach allows for the discovery of novel mechanisms of action and biomarkers of response that would be missed by traditional methods. researchgate.nettum.de

Metabolomics and Lipidomics Approaches to Characterize Cellular Responses

Metabolomics and lipidomics are powerful tools for characterizing the downstream biochemical consequences of drug action. nih.gov These disciplines involve the comprehensive analysis of small molecules (metabolites) and lipids in biological samples, providing a direct functional readout of the cellular state. nih.govcreative-proteomics.com By comparing the metabolome and lipidome of cells or organisms before and after treatment with this compound, scientists can identify which metabolic pathways are significantly perturbed.

Studies on the related corticosteroid methylprednisolone have demonstrated the power of this approach. In an untargeted metabolomic analysis of severe COVID-19 patients, methylprednisolone treatment was found to significantly modulate metabolic pathways associated with tryptophan and inflammatory lipids. nih.gov Specifically, treatment altered eicosanoid metabolism, including pathways involving arachidonic acid and prostaglandins, which are critical mediators of inflammation. nih.gov

Similarly, lipidomics can reveal complex changes in the composition of cellular membranes and signaling lipids. nih.gov A typical lipidomics analysis using mass spectrometry can identify and quantify hundreds of individual lipid species across various classes, such as glycerophospholipids, sphingolipids, and fatty acids. nih.govmetabolomicsworkbench.org Applying these techniques to this compound would generate a detailed map of its influence on cellular metabolism and lipid signaling, offering insights into its mechanism of action and potential therapeutic effects.

Table 2: Key Metabolic Pathways Modulated by Methylprednisolone Treatment This table is based on findings for methylprednisolone and serves as an example of expected outcomes for this compound studies.

| Metabolite Class/Pathway | Observed Change | Biological Relevance |

|---|---|---|

| Tryptophan Metabolism | Modulated | Associated with immune response and neurotransmitter synthesis |

| Eicosanoid Metabolism | Altered | Central to inflammation (e.g., prostaglandins, leukotrienes) |

| Arachidonic Acid Pathway | Altered | Precursor pathway for many pro-inflammatory molecules |

| Oxidized Glutathione | Diminished | Indicates a shift in cellular redox state |

**Data derived from metabolomic analysis of patients treated with methylprednisolone. nih.gov

Multi-Omics Data Integration for Comprehensive Pathway Mapping

The ultimate goal of systems biology research is to integrate multiple layers of omics data to build comprehensive models of biological processes. biorxiv.org Multi-omics data integration combines datasets from different molecular levels—such as the genome, transcriptome, proteome, and metabolome—to uncover the intricate network of interactions that produce a physiological response. researchgate.nettum.de This approach can reveal how a drug like this compound, by binding to its receptor, initiates a cascade of events from changes in gene transcription to alterations in protein levels and, finally, to shifts in metabolic activity. tum.demdpi.com

A powerful strategy for corticosteroids involves integrating transcriptomics (RNA-seq) with data on transcription factor binding sites (ChIP-seq) and metabolomics. tum.de This allows researchers to identify the specific genes that are direct targets of the glucocorticoid receptor upon binding by this compound. By cross-referencing these target genes with observed changes in metabolite levels, it becomes possible to map the direct link between gene regulation and metabolic function. tum.de

Platforms like GraphOmics facilitate this horizontal integration by mapping entities from different omics datasets onto common biochemical pathways. biorxiv.org By applying such integrative models, the study of this compound can move toward a comprehensive pathway analysis, elucidating the full network of its effects and potentially identifying novel therapeutic targets or strategies for personalized medicine. annualreviews.org

Table 3: Conceptual Framework for Multi-Omics Integration in Corticosteroid Research

| Omics Layer | Technology Example | Key Information Provided | Integrated Insight |

|---|---|---|---|

| Genomics | ChIP-seq | Identifies glucocorticoid receptor binding sites on DNA | Identifies direct gene targets of this compound. |

| Transcriptomics | RNA-seq | Quantifies changes in gene expression levels | Reveals which target genes are activated or repressed. |

| Metabolomics | LC-MS/MS | Measures changes in metabolite concentrations | Links gene expression changes to functional metabolic outcomes. |

**This table illustrates how different omics datasets are combined for a systems-level understanding. tum.de

Q & A

Q. How to transparently report null findings in this compound efficacy trials?

- Guidance : Use CONSORT or ARRIVE checklists for preclinical studies. Publish raw datasets in repositories like Figshare, emphasizing statistical power calculations to distinguish true negatives from underpowered results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.